molecular formula C16H23NO3 B5184974 1-(3,4-dimethoxybenzoyl)-2,6-dimethylpiperidine

1-(3,4-dimethoxybenzoyl)-2,6-dimethylpiperidine

Cat. No. B5184974
M. Wt: 277.36 g/mol
InChI Key: PUNOBYRXYOFLIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethoxybenzoyl)-2,6-dimethylpiperidine, also known as DMMDA-2, is a synthetic compound that belongs to the class of psychoactive substances. It is a derivative of the phenethylamine family and has been found to exhibit hallucinogenic properties. The compound was first synthesized in the 1970s and has since been studied extensively for its potential applications in scientific research.

Mechanism of Action

1-(3,4-dimethoxybenzoyl)-2,6-dimethylpiperidine is believed to exert its effects by binding to serotonin receptors in the brain. Specifically, it has been found to bind to the 5-HT2A receptor, which is known to be involved in the regulation of mood, perception, and cognition. By binding to this receptor, 1-(3,4-dimethoxybenzoyl)-2,6-dimethylpiperidine is thought to alter the activity of certain neurotransmitters in the brain, leading to its hallucinogenic effects.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzoyl)-2,6-dimethylpiperidine has been found to produce a range of biochemical and physiological effects in animal studies. These include changes in heart rate, blood pressure, body temperature, and respiration. It has also been found to alter the activity of certain brain regions involved in the regulation of mood, perception, and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-dimethoxybenzoyl)-2,6-dimethylpiperidine in scientific research is its ability to produce hallucinogenic effects similar to other psychoactive substances such as LSD and psilocybin. This makes it a useful tool for studying the mechanisms underlying these effects. However, one limitation of using 1-(3,4-dimethoxybenzoyl)-2,6-dimethylpiperidine is its potential for abuse and its illegal status in many countries. This limits its availability for research purposes and makes it difficult to conduct studies in human subjects.

Future Directions

There are several future directions for research on 1-(3,4-dimethoxybenzoyl)-2,6-dimethylpiperidine. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the development of new analogs of 1-(3,4-dimethoxybenzoyl)-2,6-dimethylpiperidine with improved pharmacological properties and reduced potential for abuse. Additionally, further studies are needed to fully understand the mechanisms underlying the hallucinogenic effects of 1-(3,4-dimethoxybenzoyl)-2,6-dimethylpiperidine and its potential for use as a research tool in the field of neuroscience.

Synthesis Methods

The synthesis of 1-(3,4-dimethoxybenzoyl)-2,6-dimethylpiperidine involves the reaction of 3,4-dimethoxybenzaldehyde with 2,6-dimethylpiperidine in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-(3,4-dimethoxybenzoyl)-2,6-dimethylpiperidine as a white crystalline solid with a melting point of 94-96°C.

Scientific Research Applications

1-(3,4-dimethoxybenzoyl)-2,6-dimethylpiperidine has been used in scientific research to study its mechanism of action and its effects on the biochemical and physiological systems of the body. It has been found to exhibit hallucinogenic properties similar to other psychoactive substances such as LSD and psilocybin. 1-(3,4-dimethoxybenzoyl)-2,6-dimethylpiperidine has been used in animal studies to investigate its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

(3,4-dimethoxyphenyl)-(2,6-dimethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-11-6-5-7-12(2)17(11)16(18)13-8-9-14(19-3)15(10-13)20-4/h8-12H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNOBYRXYOFLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.